

Application Notes and Protocols for Celastrol Nano-Delivery Systems

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Celastrol

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Introduction to Celastrol and Rationale for Nano-Delivery

Celastrol (also known as **tripterine**), a quinone methide triterpene extracted from the root of *Tripterygium wilfordii* (Thunder God Vine), has garnered significant research interest due to its potent anti-inflammatory, anti-autoimmune, anti-cancer, anti-oxidant, and neuroprotective activities [1] [2]. Despite its broad therapeutic potential, the clinical translation of **celastrol** is severely hindered by several inherent limitations, primarily its **poor aqueous solubility** (approximately 13.25 µg/mL at 37°C), **low oral bioavailability** (absolute bioavailability ~17.06% in rats), and **dose-limiting systemic toxicities** including hepatotoxicity, cardiotoxicity, and nephrotoxicity [1] [3] [4]. Nano-delivery systems have emerged as a powerful strategy to overcome these challenges by improving solubility, enhancing bioavailability, enabling tumor targeting via the Enhanced Permeability and Retention (EPR) effect, and reducing off-target organ toxicity [5] [4].

Key Nano-Formulation Strategies and Characterization Data

The table below summarizes the primary types of nano-delivery systems developed for **celastrol**, their key characteristics, and reported therapeutic applications.

Table 1: Overview of **Celastrol** Nano-Delivery Systems and Their Applications

Nanocarrier Type	Key Composition	Particle Size (nm)	Therapeutic Application	Key Outcome/Advantage
Polymeric NPs [6]	Poly(ϵ -caprolactone) (PCL), Pluronic F-127	~200-300	Prostate Cancer	Dose-dependent cytotoxicity ($IC_{50} < 2 \mu M$); modulation of apoptotic proteins.
Polymeric Micelles [1]	Various amphiphilic copolymers	~14-90	Cancer, Rheumatoid Arthritis, Atherosclerosis	Improved solubility; targeted delivery to inflammatory sites; inhibition of NF- κ B.
Lipid-Based Carriers [1] [7]	Lipids, phospholipids, cholesterol	~50	Ovarian Cancer, Atherosclerosis	Active tumor targeting (e.g., via transferrin); promotion of lipophagy and reverse cholesterol transport.
Recombinant HDL [7]	Apolipoprotein A-I mimetic peptide (D4F), lipids	~80-100	Early Atherosclerosis	Active targeting to scavenger receptor BI (SR-BI) on foam cells; excellent biocompatibility.
Self-Assembled NPs [8]	Celastrol only (solvent/anti-solvent)	50-900 (tunable)	Cancer (e.g., Breast Cancer)	Simple, carrier-free preparation; enhanced tumor accumulation; reduced systemic toxicity.
ER-Targeting NPs [9]	PLGA, DSPE-PEG-TSE	~150-200	Melanoma Immunotherapy	Specific endoplasmic reticulum targeting; induces immunogenic cell death (ICD).

Detailed Experimental Protocols

Protocol: Preparation of Celastrol-Loaded Poly(ϵ -Caprolactone) Nanoparticles (CL-NPs)

This protocol is adapted from the method used by Sanna et al. for prostate cancer applications [6].

3.1.1 Materials and Reagents

- **Celastrol** ($\geq 98\%$ purity)
- Poly(ϵ -caprolactone) (PCL)
- Pluronic F-127
- Acetonitrile (HPLC grade)
- Deionized water

3.1.2 Formulation Procedure

- **Organic Phase Preparation:** Dissolve 47.5 mg of PCL and 2.5 mg of **celastrol** in 3 mL of acetonitrile.
- **Aqueous Phase Preparation:** Pour 20 mL of an aqueous solution of Pluronic F-127 (1% w/w) into a glass beaker under gentle magnetic stirring.
- **Nanoprecipitation:** Using a syringe pump or pipette, add the organic phase dropwise (e.g., 1 mL/min) into the aqueous phase.
- **Organic Solvent Removal:** Stir the resulting nanoparticle suspension continuously at 265.5 \times g for 4-6 hours at room temperature to allow complete evaporation of acetonitrile.
- **Purification:** Centrifuge the suspension at 2,655 \times g for 5 minutes. Discard the supernatant containing unencapsulated **celastrol** and re-suspend the pellet in deionized water. Repeat this washing step three times.
- **Storage:** The purified CL-NPs can be stored as a suspension at 4°C for short-term use or lyophilized for long-term storage.

3.1.3 Characterization and Quality Control

- **Particle Size and PDI:** Analyze the aqueous suspension of CL-NPs using dynamic light scattering (DLS). The expected size is 200-300 nm with a PDI < 0.3.
- **Zeta Potential:** Measure using electrophoretic light scattering. Expected value is approximately -25 mV.
- **Drug Loading and Encapsulation Efficiency (EE):**
 - Dissolve 1 mg of lyophilized NPs in 1 mL of acetonitrile.
 - Filter through a 0.2 μ m syringe filter.
 - Quantify **celastrol** concentration by UV-Vis spectroscopy at 422 nm and calculate using a pre-established calibration curve.

- **Typical Results:** EE% > 80%; Drug Loading Content ~5% [6].

Protocol: Formulation of Celastrol-Loaded Recombinant HDL (CEL-rHDL) for Atherosclerosis

This protocol is adapted from Wang et al. for targeted delivery to macrophage foam cells [7].

3.2.1 Materials and Reagents

- **Celastrol (CEL)**
- Egg phospholipid, Glycerol trioleate, Cholesteryl oleate, Cholesterol
- D4F peptide (Apo A-I mimetic peptide)
- Sodium deoxycholate
- Tris-HCl buffer (0.02 M, pH 8.0)
- Methanol/Chloroform (1:1 v/v)

3.2.2 Formulation Procedure

- **Lipid Film Formation:**
 - Dissolve 45 mg egg phospholipid, 15 mg glycerol trioleate, 20 mg cholesteryl oleate, 10 mg cholesterol, and 3.5 mg CEL in 15 mL methanol/chloroform (1:1) in a round-bottom flask.
 - Evaporate the organic solvent using a rotary evaporator at 45°C and 60 rpm to form a thin, dry lipid film on the flask walls.
- **Hydration and Dispersion:**
 - Add 15 mL of Tris-HCl buffer containing sodium deoxycholate to the flask.
 - Rotate the flask for 1 hour at 45°C to hydrate the film.
 - Vortex the mixture for 15 minutes and then sonicate in an ice bath (pulse cycle: 5 s on, 5 s off for 5 minutes total) to form a uniform CEL-nano lipid carrier (NLC) suspension.
 - Filter the suspension through a 0.22 µm sterile filter.
- **rHDL Assembly via Sodium Deoxycholate Incubation:**
 - Incubate the CEL-NLC suspension with the D4F peptide at a specific lipid-to-peptide ratio.
 - Dialyze the mixture against Tris-HCl buffer to remove sodium deoxycholate, triggering the self-assembly of the CEL-rHDL complex.

3.2.3 Characterization

- **Size and Zeta Potential:** ~80-100 nm, negative zeta potential.
- **Targeting Efficiency:** Validate specific binding to SR-BI receptors on foam cells using competitive binding assays [7].

Protocol: Self-Assembly of Celastrol Nanoparticles (Anti-Solvent Method)

This simple, carrier-free protocol is adapted from Liu et al. [8].

3.3.1 Materials

- **Celastrol** ($\geq 98\%$)
- Good solvents: DMSO, Ethanol, THF, Pyridine
- Poor solvent: Deionized water or PBS (pH 7.4)

3.3.2 Formulation Procedure

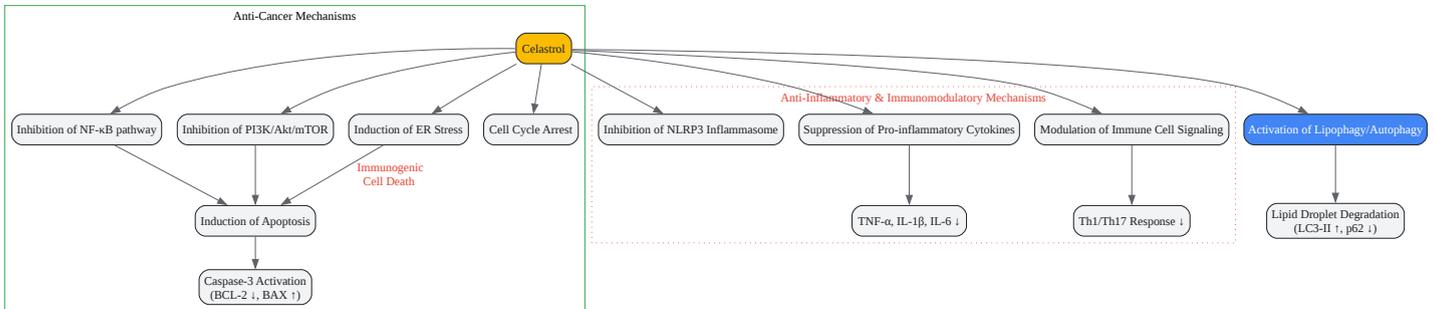
- Prepare a **celastrol** stock solution in a chosen good solvent (e.g., DMSO) at a known concentration.
- Under rapid stirring (e.g., magnetic stirrer at 1000 rpm), quickly add the **celastrol** solution to a larger volume of poor solvent (water or PBS). The typical volume ratio of poor solvent to good solvent is 10:1.
- Continue stirring for 30-60 minutes to allow nanoparticle formation.
- Optionally, remove the organic solvent and concentrate the nanoparticles via dialysis or centrifugal filtration.

3.3.3 Key Parameters

- **Particle Size Control:** Size can be tuned from 50 nm to 900 nm by varying the type of good solvent or the initial concentration of **celastrol** [8].
- **Characterization:** Use DLS, SEM, and TEM to confirm the formation of spherical, uniform nanoparticles.

Mechanisms of Action and Therapeutic Pathways

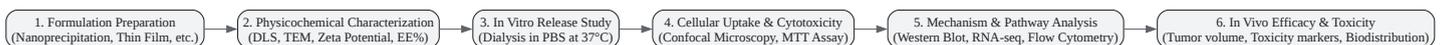
The therapeutic efficacy of nano-formulated **celastrol** is mediated through the modulation of key cellular signaling pathways. The diagram below illustrates the primary molecular mechanisms involved in its anti-cancer and anti-inflammatory effects.



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Diagram 1: Key signaling pathways modulated by **celastrol** in cancer and inflammatory diseases. Nano-delivery enhances the engagement of these targets by improving **celastrol** bioavailability and facilitating organelle-specific delivery (e.g., ER targeting [9]).

The experimental workflow for developing and evaluating a **celastrol** nano-formulation, from preparation to in vivo validation, is outlined below.



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Diagram 2: General workflow for the development and evaluation of **celastrol** nano-delivery systems.

Critical Data and Technical Considerations

Table 2: Key Quantitative Findings from **Celastrol** Nano-Formulation Studies

Formulation	Model System	Key Efficacy Metric	Key Toxicity/Safety Finding
PCL Nanoparticles [6]	Prostate Cancer Cells (PC3, LNCaP)	IC ₅₀ < 2 μM; Enhanced cytotoxicity vs. free drug at low/medium doses.	Improved tolerability expected due to encapsulation; no direct data provided.
Nucleic Acid Aptamer-Celastrol Conjugate (NACC) [3] [10]	Pancreatic Cancer (PANC-1 cells & in vivo)	IC ₅₀ : 70 nM (48h) vs. 200 nM for free drug. Significant tumor growth suppression.	Selective tumor targeting; reduced accumulation in liver and kidney.
Self-Assembled Celastrol NPs [8]	Breast Cancer (MCF-7 cells & in vivo)	Enhanced anti-cancer efficacy in vitro. Significant tumor growth inhibition in vivo.	Reduced systemic toxicity; mice tolerated lethal dosage when formulated as NPs.
CEL-rHDL [7]	Atherosclerosis (in vitro & in vivo)	Decreased lipid storage in foam cells via lipophagy activation. Promoted reverse cholesterol transport.	Mitigated off-target toxicity due to active targeting to foam cells.
ER-Targeting NPs (TSE-CEL/NP) [9]	Melanoma (B16F10 cells & in vivo)	Induced immunogenic cell death (ICD). Activated DCs and CD8+ T cells. Strong anti-tumor immune response.	Targeted delivery to ER reduces unintended side effects.

Conclusion and Future Perspectives

Nano-delivery systems present a viable and promising strategy to overcome the major pharmacokinetic and toxicity challenges associated with **celastrol**. As detailed in these application notes, a variety of platforms—including polymeric nanoparticles, lipid-based carriers, and innovative self-assembled systems—have successfully enhanced **celastrol**'s solubility, bioavailability, and therapeutic index in preclinical models for cancer, inflammatory diseases, and atherosclerosis [1] [4] [7]. The future clinical translation of these formulations will hinge on scaling up manufacturing processes under Good Manufacturing Practice (GMP) conditions, conducting comprehensive regulatory safety and toxicology studies, and designing targeted clinical trials that leverage the specific advantages of each nano-delivery platform.

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